tert-Butyl (4-bromophenyl)(methyl)carbamate
Overview
Description
Tert-Butyl (4-bromophenyl)(methyl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Tert-Butyl (4-bromophenyl)(methyl)carbamate has been used in various synthetic processes. For instance, it serves as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A study demonstrated the synthesis of a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, from commercially available precursors, highlighting its significance in pharmaceutical compound synthesis (Zhao et al., 2017).
Protective Groups in Organic Synthesis
This compound is also relevant in the context of protective groups in organic synthesis. It acts as a safety-catch nitrogen protecting group, as explored in the study by Surprenant and Lubell (2006), where its utility in the selective removal of tert-butyl esters and carbamates was discussed (Surprenant & Lubell, 2006).
Catalysis and Reactions
In catalysis, this compound is used in various reactions. A study described the use of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate in reactions with lithium powder and electrophiles to produce functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
Environmental Applications
In environmental applications, derivatives of tert-butyl carbamates have been studied for their degradation products in environmental water. Suzuki et al. (1995) identified degradation products of terbutol, a related compound, in water from golf courses, indicating the environmental impact and behavior of such compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been explored for potential antimicrobial activity. Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines, which include tert-butyl carbamate derivatives, for their antimicrobial properties (Doraswamy & Ramana, 2013).
Mechanism of Action
Target of Action
It is known that carbamates, a class of compounds to which this compound belongs, often interact with enzymes such as acetylcholinesterase .
Mode of Action
The mode of action of tert-Butyl (4-bromophenyl)(methyl)carbamate involves the interaction of the compound with its targets, leading to changes in the biochemical processes within the cell
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine, affecting various downstream effects such as muscle contraction and heart rate.
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of the muscles and glands controlled by the parasympathetic nervous system .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSVQRHNPYUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619180 | |
Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639520-70-0 | |
Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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